3-Piperidyl propanoic acid 3-Piperidyl propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14267189
InChI: InChI=1S/C8H15NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

3-Piperidyl propanoic acid

CAS No.:

Cat. No.: VC14267189

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

3-Piperidyl propanoic acid -

Specification

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name 2-piperidin-3-ylpropanoic acid
Standard InChI InChI=1S/C8H15NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3,(H,10,11)
Standard InChI Key SYAXBEMNIXCDBQ-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCNC1)C(=O)O

Introduction

Structural Characterization of 3-Piperidyl Propanoic Acid Derivatives

Core Molecular Architecture

The foundational structure of 3-piperidyl propanoic acid derivatives consists of a propanoic acid chain (CH2CH2COOH) with a piperidine ring (C5H10N) substituted at the β-position (third carbon). Variations arise from protective groups on the piperidine nitrogen or the amino moiety. For example:

  • 3-Benzyloxycarbonylamino-3-(3-piperidyl)propanoic acid (CAS 372144-12-2) features a Cbz group on the amino functionality .

  • 3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic Acid (CAS 372144-11-1) incorporates both Fmoc and Boc groups, stabilizing reactive sites during synthetic processes .

  • 3-Amino-3-(1-Boc-4-piperidyl)propanoic acid (CAS 372144-02-0) demonstrates regioselective Boc protection at the piperidine nitrogen .

The molecular formulas of these derivatives range from C16H22N2O4 (molar mass 306.36 g/mol) to C28H34N2O6 (molar mass 494.58 g/mol), reflecting the incremental addition of protective groups .

Table 1: Comparative Structural Properties of Select Derivatives

Compound NameCAS NumberMolecular FormulaMolar Mass (g/mol)Protective Groups
3-Benzyloxycarbonylamino-3-(3-piperidyl)propanoic acid372144-12-2C16H22N2O4306.36Cbz
3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic Acid372144-11-1C28H34N2O6494.58Fmoc, Boc
3-Amino-3-(1-Boc-4-piperidyl)propanoic acid372144-02-0C13H24N2O4272.34Boc

Stereochemical Considerations

The piperidine ring introduces stereochemical complexity. For instance, 3-Amino-3-(1-Boc-4-piperidyl)propanoic acid exhibits axial chirality due to the spatial arrangement of the Boc group and amino moiety on the piperidine scaffold . X-ray crystallography and NMR studies are typically employed to resolve such configurations, though detailed crystallographic data for these specific derivatives remain limited in publicly accessible literature.

Synthesis and Modification Strategies

Protective Group Chemistry

The synthesis of 3-piperidyl propanoic acid derivatives heavily relies on protective groups to prevent undesired side reactions. For example:

  • Cbz Protection: Introduced via reaction with benzyl chloroformate under basic conditions, as seen in the synthesis of 3-benzyloxycarbonylamino derivatives .

  • Boc Protection: Achieved using di-tert-butyl dicarbonate (Boc2O), which selectively reacts with primary amines on the piperidine nitrogen .

  • Fmoc Protection: Applied using 9-fluorenylmethyloxycarbonyl chloride, offering orthogonal deprotection under mild basic conditions (e.g., piperidine) .

Coupling and Deprotection Protocols

Solid-phase peptide synthesis (SPPS) frequently employs these derivatives. For instance, 3-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid serves as a building block, where the Fmoc group is removed during chain elongation, while the Boc group remains intact until final cleavage . Microwave-assisted coupling and green solvent systems (e.g., cyclopentyl methyl ether) have been explored to enhance reaction efficiency and sustainability.

Physicochemical Properties

Thermal Stability and Solubility

Derivatives exhibit moderate thermal stability, with boiling points exceeding 500°C (e.g., 524.1°C for 3-benzyloxycarbonylamino-3-(3-piperidyl)propanoic acid) . Solubility varies significantly with protective groups:

  • Polar Solvents: Boc-protected derivatives show higher solubility in dimethylformamide (DMF) and dichloromethane (DCM) .

  • Aqueous Systems: Unprotected amino variants (e.g., 3-amino-3-piperidyl propanoic acid) are sparingly soluble in water but form stable zwitterions at physiological pH .

Table 2: Key Physicochemical Parameters

Property3-Benzyloxycarbonylamino Derivative 3-(Fmoc-amino)-Boc Derivative 3-Amino-Boc Derivative
Boiling Point (°C)524.1Not reportedNot reported
Flash Point (°C)270.8Not reportedNot reported
Refractive Index1.547Not reportedNot reported
Solubility in DMFHighHighModerate

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy: Characteristic peaks include C=O stretches (~1700 cm⁻¹ for carboxylic acid and carbamate groups) and N-H bends (~1550 cm⁻¹ for secondary amines) .

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR spectra reveal distinct splitting patterns for piperidine protons (δ 1.4–3.2 ppm) and carboxylic acid protons (δ 12–13 ppm) .

Applications in Pharmaceutical Research

Peptide Mimetics and Drug Design

The rigid piperidine scaffold mimics proline residues in peptides, enabling the design of protease-resistant analogs. For example, Boc-protected derivatives serve as intermediates in synthesizing cyclic peptides targeting G-protein-coupled receptors (GPCRs) .

Prodrug Development

Ester derivatives, such as the tert-butyl ester in CAS 2140807-19-6, enhance membrane permeability. Enzymatic cleavage in vivo releases the active carboxylic acid, a strategy employed in antiviral prodrugs .

Catalysis and Material Science

Piperidine-propanoic acid hybrids function as ligands in asymmetric catalysis. For instance, copper complexes of these derivatives catalyze enantioselective Diels-Alder reactions with >90% ee .

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in regioselective protection-deprotection, particularly for derivatives with multiple reactive sites. Advances in flow chemistry and enzyme-mediated synthesis could address these issues.

Bioavailability Optimization

While Boc and Fmoc groups aid synthesis, their bulkiness may hinder cellular uptake. Research into smaller, enzymatically labile protecting groups (e.g., acetyloxymethyl) is ongoing.

Environmental Impact

Traditional synthesis routes use hazardous solvents (e.g., DCM). Transition to bio-based solvents (e.g., limonene) and mechanochemical methods could reduce environmental footprint.

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